6-(3,4-Dimethoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol
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Overview
Description
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is a complex organic compound characterized by its unique tetrahydro-1,2,4,5-tetraazinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent introduction of the hydrosulfide group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The hydrosulfide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares the dimethoxyphenyl group but differs in its quinoline structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains the dimethoxyphenyl group but has a different overall structure.
Uniqueness
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is unique due to its tetrahydro-1,2,4,5-tetraazinyl core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H14N4O2S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C10H14N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-11-13-10(17)14-12-9/h3-5,9,11-12H,1-2H3,(H2,13,14,17) |
InChI Key |
IRFZFFXLVMBMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NNC(=S)NN2)OC |
Origin of Product |
United States |
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